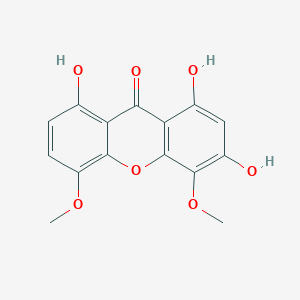
Fmoc-homoArg(Z)2-OH
Vue d'ensemble
Description
“Fmoc-homoArg(Z)2-OH” is a chemical compound with the CAS Number: 1926163-01-0 . Its IUPAC name is N2- ( ( (9H-fluoren-9-yl)methoxy)carbonyl)-N6- (3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-L-lysine .
Synthesis Analysis
The synthesis of “Fmoc-homoArg(Z)2-OH” is generally achieved through Fmoc solid-phase peptide synthesis (SPPS) . This method is preferred due to the availability of high-quality Fmoc building blocks at a low cost, which is a result of the economies of scale from the current multiton production of therapeutic peptides . The Fmoc chemistry provides a solution to the previously limiting conditions of the Boc method as the deprotection conditions are compatible with modified peptides .
Molecular Structure Analysis
The molecular weight of “Fmoc-homoArg(Z)2-OH” is 678.74 . Its InChI code is 1S/C38H38N4O8/c43-34 (44)33 (40-36 (45)50-25-32-30-19-9-7-17-28 (30)29-18-8-10-20-31 (29)32)21-11-12-22-39-35 (41-37 (46)48-23-26-13-3-1-4-14-26)42-38 (47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2, (H,40,45) (H,43,44) (H2,39,41,42,46,47)/t33-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-homoArg(Z)2-OH” are complex and involve multiple steps . These include the deprotection of the N-terminal of the growing peptide chain, the activation of the incoming amino acid C-terminal by a coupling agent, and the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Physical And Chemical Properties Analysis
“Fmoc-homoArg(Z)2-OH” has a molecular weight of 410.5 g/mol . It has 4 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . It also has 10 rotatable bond counts . Its exact mass is 410.19540532 g/mol .
Mécanisme D'action
Target of Action
Fmoc-homoArg(Z)2-OH is primarily used as a tool for the introduction of homoarginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary target of this compound is the amino group of the homoarginine residue in the peptide chain .
Mode of Action
The Fmoc-homoArg(Z)2-OH compound acts as a protecting group for the amino group of the homoarginine residue during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids to the peptide chain during synthesis .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-homoArg(Z)2-OH is the peptide synthesis pathway. In this pathway, the Fmoc group protects the amino group of the homoarginine residue, allowing for the selective addition of other amino acids to the peptide chain . The Fmoc group is then removed, typically using a solution of piperidine in N,N-dimethylformamide (DMF), allowing the next amino acid to be added .
Pharmacokinetics
The pharmacokinetics of Fmoc-homoArg(Z)2-OH are largely determined by its use in peptide synthesisIt’s important to note that the compound is typically stored at temperatures between 2-8°c to maintain stability .
Result of Action
The result of the action of Fmoc-homoArg(Z)2-OH is the successful addition of a homoarginine residue to a peptide chain during synthesis . By protecting the amino group of the homoarginine residue, Fmoc-homoArg(Z)2-OH allows for the selective addition of amino acids to the peptide chain .
Action Environment
The action of Fmoc-homoArg(Z)2-OH is influenced by several environmental factors. For instance, the temperature of the storage environment can impact the stability of the compound . Additionally, the pH and composition of the reaction environment can influence the efficiency of the Fmoc protection and deprotection processes .
Propriétés
IUPAC Name |
(2S)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFIPUBTTVYBBV-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



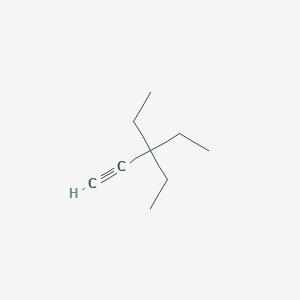
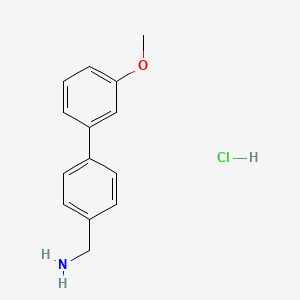
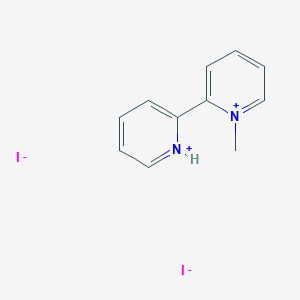
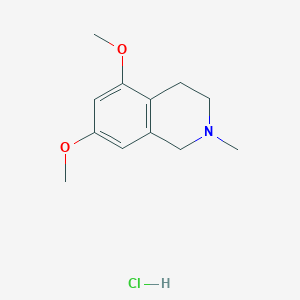
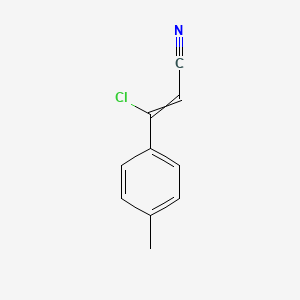
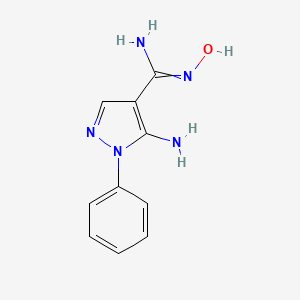
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)


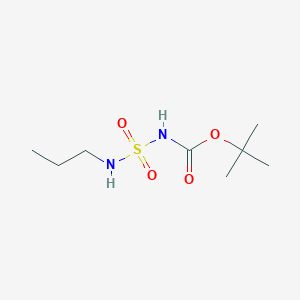
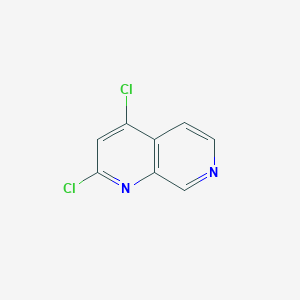
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1430791.png)

